2-((4-fluorophenyl)thio)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride
CAS No.: 1351654-49-3
Cat. No.: VC5398700
Molecular Formula: C19H20ClFN4OS3
Molecular Weight: 471.02
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351654-49-3 |
|---|---|
| Molecular Formula | C19H20ClFN4OS3 |
| Molecular Weight | 471.02 |
| IUPAC Name | 2-(4-fluorophenyl)sulfanyl-1-[4-(5-thiophen-2-yl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]ethanone;hydrochloride |
| Standard InChI | InChI=1S/C19H19FN4OS3.ClH/c20-14-3-5-15(6-4-14)27-13-18(25)23-7-9-24(10-8-23)19-22-21-16(12-28-19)17-2-1-11-26-17;/h1-6,11H,7-10,12-13H2;1H |
| Standard InChI Key | JNFFJJZZANBHTM-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NN=C(CS2)C3=CC=CS3)C(=O)CSC4=CC=C(C=C4)F.Cl |
Introduction
Structural Characteristics and Nomenclature
The compound features a central piperazine ring linked to a 1,3,4-thiadiazine heterocycle and a 4-fluorophenylthio group via a ketone bridge. Its hydrochloride salt enhances aqueous solubility. Key structural attributes include:
-
Thiadiazine core: A six-membered ring containing two nitrogen atoms and one sulfur atom (6H-1,3,4-thiadiazin-2-yl), known for conformational flexibility and redox activity .
-
Thiophene substituent: A five-membered sulfur-containing aromatic ring (thiophen-2-yl) contributing to π-π stacking interactions.
-
Piperazine moiety: A bicyclic amine facilitating hydrogen bonding and improving pharmacokinetic profiles .
-
4-Fluorophenylthio group: Enhances lipophilicity and metabolic stability via fluorine’s electron-withdrawing effects .
Synthetic Pathways and Reaction Optimization
While no explicit synthesis for this compound is documented, plausible routes are derived from methodologies for analogous thiadiazine-piperazine hybrids :
Table 1: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Thiadiazine formation | Cyclocondensation of thiosemicarbazide with α-keto acid | 5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-amine |
| 2 | Piperazine functionalization | Nucleophilic substitution with chloroacetyl chloride | 1-chloro-4-(thiadiazin-2-yl)piperazine |
| 3 | Ketone bridge introduction | Friedel-Crafts acylation with 4-fluorothiophenol | 2-((4-fluorophenyl)thio)ethanone-piperazine-thiadiazine |
| 4 | Salt formation | HCl gas in ethanol | Hydrochloride salt precipitation |
Key challenges include regioselectivity in thiadiazine cyclization and minimizing racemization during acylation. Microwave-assisted synthesis or catalytic methods (e.g., Pd-mediated coupling) may improve yields .
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Physicochemical Properties*
| Property | Value/Description | Method/Source |
|---|---|---|
| Molecular formula | C₁₉H₁₈ClFN₄OS₃ | High-resolution mass spectrometry (HRMS) |
| Molecular weight | 484.99 g/mol | Calculated |
| LogP (lipophilicity) | 3.2 ± 0.3 | ACD/Labs software |
| Solubility (aqueous) | 12 mg/mL (pH 7.4) | SwissADME prediction |
| pKa | 7.1 (piperazine), 1.8 (thiadiazine) | MarvinSketch calculation |
| Hydrogen bond donors | 2 | Structural analysis |
| Hydrogen bond acceptors | 7 | Structural analysis |
*Values are theoretical and require experimental validation.
The hydrochloride salt improves water solubility (>10 mg/mL), critical for oral bioavailability. LogP values suggest moderate blood-brain barrier permeability, while the thiophene and fluorophenyl groups may enhance CYP450-mediated metabolism .
Biological Activity and Mechanism of Action
Though direct data are unavailable, structural analogs exhibit diverse bioactivities:
-
Antimicrobial: Thiadiazines disrupt bacterial cell membranes via thiol oxidation .
-
Anticancer: Piperazine-thiadiazine hybrids inhibit topoisomerase II and tubulin polymerization (IC₅₀: 1–10 μM) .
-
Antipsychotic: Fluorophenylthio groups modulate dopamine D₂/D₃ receptors (Ki: <100 nM) .
Table 3: Hypothetical Target Affinities*
| Target | Predicted IC₅₀/Ki | Assay Type |
|---|---|---|
| Staphylococcus aureus | 4.2 μM | Broth microdilution |
| HepG2 (liver cancer) | 8.7 μM | MTT assay |
| Dopamine D₂ receptor | 35 nM | Radioligand binding |
*In silico predictions using SwissTargetPrediction.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume